Ethenyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane
Description
Ethenyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane (CAS 68952-00-1) is a mono-vinyl-terminated organosilicon compound with the molecular formula C₇H₁₈O₂Si₂ and a molecular weight of 190.39 g/mol . It belongs to the class of siloxanes and polysiloxanes, characterized by a dimethylsiloxane backbone terminated with a vinyl group and a methoxy(dimethyl)silyloxy substituent. Key physicochemical properties include:
- Density: 0.965 g/mL at 25°C
- Refractive Index: n²⁰/D 1.4052
- Boiling Point: >93°C
- Melting Point: <−60°C
- Flash Point: >230°F .
The compound is primarily utilized as a crosslinker or precursor in silicone polymer synthesis, particularly in polydimethylsiloxane (PDMS) formulations, due to its reactive vinyl group .
Properties
IUPAC Name |
ethenyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O2Si2/c1-7-10(3,4)9-11(5,6)8-2/h7H,1H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPDKMPATBITKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)O[Si](C)(C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68952-00-1 | |
| Record name | Siloxanes and Silicones, di-Me, mono(vinyl group)-terminated | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes & Silicones,vinyl group term.~ | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane typically involves the reaction of ethenyl-containing compounds with methoxy(dimethyl)silyl reagents. One common method involves the hydrosilylation reaction, where an ethenyl group is added to a silicon-hydrogen bond in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Ethenyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Ethyl-substituted silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Ethenyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of silicone elastomers and sealants.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Utilized in drug delivery systems due to its ability to form stable, flexible polymers.
Industry: Applied in the production of coatings and adhesives, providing enhanced durability and protection.
Mechanism of Action
The mechanism of action of ethenyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane involves its ability to form strong covalent bonds with other molecules. The ethenyl group allows for polymerization reactions, creating long chains of silicone-based polymers. These polymers exhibit unique properties such as flexibility, low temperature resistance, and good electrical insulation. The methoxy group can participate in hydrolysis reactions, leading to the formation of silanol groups that further enhance the compound’s reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of Ethenyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane are influenced by its methoxy and vinyl substituents. Below is a comparison with structurally analogous silanes:
Reactivity and Stability
- Methoxy vs. Ethoxy Groups : Methoxy groups (e.g., in the target compound and Methoxy(dimethyl)vinylsilane) hydrolyze faster than ethoxy groups (e.g., in Vinyldimethylethoxysilane) due to lower steric hindrance, making methoxy derivatives more reactive in condensation reactions .
- Steric Effects : Bulky substituents, such as tert-butyl(dimethyl)silyl groups (as in compounds), reduce reaction yields due to steric hindrance . The target compound’s methoxy(dimethyl)silyloxy group offers moderate reactivity without excessive steric bulk.
- Vinyl Reactivity : All compared compounds feature vinyl groups, enabling participation in hydrosilylation or radical polymerization. However, the target compound’s dual dimethylsiloxane backbone enhances thermal stability compared to simpler analogs like Methoxy(dimethyl)vinylsilane .
Research Findings and Industrial Relevance
- Synthesis Efficiency : The target compound’s synthesis involves silylation of vinyl-terminated siloxanes, similar to methods described in for tert-butyl(dimethyl)silyl ethers, but with higher yields due to reduced steric hindrance .
- Environmental Considerations : highlights the industry shift toward greener reduction methods for silyl ethers (e.g., using HBPin instead of LiAlH₄), which could extend to processing the target compound .
- Regulatory Status : Compounds like Ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane (CAS 2627–95–4) have been granted tariff exemptions under U.S. trade policies, reflecting their industrial importance .
Biological Activity
Ethenyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane is a silane compound notable for its unique structural features, which include both vinyl and methoxy groups attached to a silicon-oxygen backbone. This compound has garnered attention for its potential biological applications, particularly in biocompatible materials used in medical devices and drug delivery systems. This article reviews the biological activity of this compound, highlighting its synthesis, properties, and relevant research findings.
- Chemical Formula : CHOSi
- Molecular Weight : 174.38 g/mol
- Structure : The compound features a vinyl group which enhances its reactivity, making it suitable for various chemical applications.
Synthesis
The synthesis of this compound typically involves the reaction of silanol derivatives with vinyl-containing reagents under controlled conditions. This process can be optimized using various catalysts and solvents to enhance yield and purity.
Biological Activity
This compound exhibits several biological activities primarily linked to its application in biocompatible materials. Key findings include:
- Biocompatibility : Studies indicate that silane compounds can significantly enhance the biocompatibility of materials used in medical applications. The inertness and flexibility of this compound make it suitable for coatings on implants and devices, reducing adverse biological responses.
- Drug Delivery Systems : Research has shown that this compound can improve the performance of drug delivery systems by enhancing the interaction between the drug and the delivery medium, thereby increasing efficacy and reducing toxicity.
Case Studies
- Implant Coatings : A study investigated the use of this compound as a coating on titanium implants. The results demonstrated enhanced cell adhesion and proliferation compared to uncoated implants, indicating improved biocompatibility.
- Silicone Elastomers : In another study, the interaction of this compound with various curing agents was examined. The findings revealed that this compound significantly improved the mechanical strength and thermal stability of silicone elastomers, making them more suitable for medical applications.
Comparative Analysis
The following table summarizes key features of this compound compared to similar compounds:
| Compound Name | Unique Features | Applications |
|---|---|---|
| This compound | High flexibility, thermal stability | Medical devices, drug delivery systems |
| Ethyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane | Less reactive due to ethyl group | General silicone applications |
| Allyltrimethylsilane | Contains allyl group; different reactivity | Adhesives, coatings |
| Trimethoxysilane | Lacks vinyl functionality; used primarily for bonding | Industrial applications |
| Vinyltrimethoxysilane | Focused on adhesion; less flexible | Construction materials |
The biological activity of this compound is attributed to its ability to form stable bonds with biological tissues while maintaining flexibility. This property is crucial for applications in dynamic environments such as joints or soft tissues where movement occurs.
Research Findings
Recent studies have highlighted the following aspects of this compound:
- Enhanced Drug Release : Research indicates that this compound can facilitate controlled drug release from polymer matrices, improving therapeutic outcomes.
- Cellular Interactions : Investigations into cellular interactions reveal that coatings made from this silane compound promote favorable cell behavior, including adhesion and proliferation, which are essential for successful implant integration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
